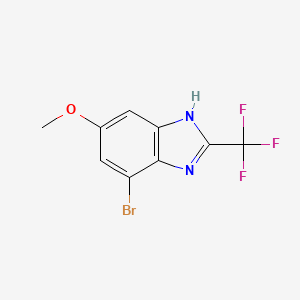

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a heterocyclic compound with the molecular formula C9H6BrF3N2O and a molecular weight of 295.06 g/mol . This compound is characterized by the presence of a benzimidazole core substituted with bromine, methoxy, and trifluoromethyl groups. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and 2-methoxybenzaldehyde.

Condensation Reaction: The initial step involves the condensation of 4-bromo-2-(trifluoromethyl)aniline with 2-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

Purification: The final product is purified using recrystallization techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a benzimidazole core with three notable substituents: a bromine atom, a methoxy group, and a trifluoromethyl group. These modifications enhance its lipophilicity and biological activity, making it a valuable building block for synthesizing more complex organic molecules. The molecular formula is C₉H₈BrF₃N₂O, and its structure allows for diverse interactions with biological targets.

Chemistry

In synthetic chemistry, 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole serves as a versatile building block for creating various derivatives. Its ability to undergo oxidation, reduction, and substitution reactions facilitates the formation of complex organic compounds. Researchers utilize it to develop novel materials and functionalized compounds with potential applications in pharmaceuticals and materials science.

Biology

The biological activities of this compound have been extensively studied, revealing its potential as an anticancer agent. It has shown efficacy against several cancer cell lines, including lung, breast, and prostate cancers. The compound's mechanism of action involves:

- Enzyme Inhibition : It inhibits specific enzymes associated with cell proliferation pathways.

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptosis in cancer cells by modulating apoptotic pathways .

Additionally, the compound exhibits antimicrobial properties, demonstrating activity against various bacterial strains and fungi. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antiviral, antibacterial, and antifungal agent. Its derivatives have been tested for activity against viruses such as herpes simplex virus and enteroviruses . Furthermore, some studies suggest that it may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on lung cancer cell lines demonstrated significant cytotoxicity. The compound was found to inhibit cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli showed promising results. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like ampicillin and ciprofloxacin, indicating its potential as an alternative antimicrobial agent .

Comparative Data Table

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Chemistry | Building Block | Used for synthesizing complex organic molecules |

| Biology | Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Medicine | Antiviral | Active against herpes simplex virus |

| Anti-inflammatory | Potential candidate for new anti-inflammatory drugs |

Mécanisme D'action

The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole can be compared with similar compounds such as:

4-Bromo-2-methyl-6-trifluoromethoxyquinoline: This compound shares the trifluoromethyl and bromine substituents but has a quinoline core instead of a benzimidazole core.

4-Bromobenzotrifluoride: This compound has a simpler structure with only a bromine and trifluoromethyl group attached to a benzene ring.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Activité Biologique

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10H7BrF3N2O, with a molecular weight of approximately 216.16 g/mol. This compound has been studied for various biological activities, particularly its anticancer properties, which are critical in the development of new therapeutic agents.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against several cancer cell lines, including:

- Human lung adenocarcinoma (A549)

- Human malignant melanoma (WM115)

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study utilizing WST-1 assays found that this compound significantly reduced cell viability in these cancer lines, indicating its potential as a cytotoxic agent against tumors .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25.72 ± 3.95 | Induction of apoptosis |

| WM115 (Melanoma) | Not specified | Inhibition of proliferation |

The biological activity of this compound is attributed to its interactions with cellular macromolecules, which can disrupt critical signaling pathways involved in cancer progression. Specifically, it has been suggested that the compound may act as a hypoxia-selective agent, targeting the unique metabolic environment of tumor cells . The activation of caspase pathways indicative of apoptosis further supports its potential as an anticancer drug .

Structural Comparisons

The unique combination of a bromine atom, a methoxy group, and a trifluoromethyl group enhances the biological activity of this compound compared to structurally similar compounds. Below is a comparison table highlighting some related compounds and their features:

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | Lacks bromine; only trifluoromethyl | 0.82 |

| 5-Methoxy-1H-benzimidazole | C9H10N2O | Different substitution pattern | 0.75 |

| 6-Fluoro-1H-benzimidazole | C8H6FN2 | Fluorine instead of bromine | 0.60 |

| 5-Bromo-6-methoxy-1H-benzimidazole | C8H7BrN2O | Similar bromine position | 0.66 |

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives, including those similar to this compound. One notable study investigated the effects of benzimidazole-4,7-diones on tumor cells under hypoxic conditions, demonstrating their ability to selectively induce apoptosis in cancer cells . This highlights the importance of structural modifications in enhancing the efficacy and selectivity of anticancer agents.

Propriétés

IUPAC Name |

4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIFBCBYQZYPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.